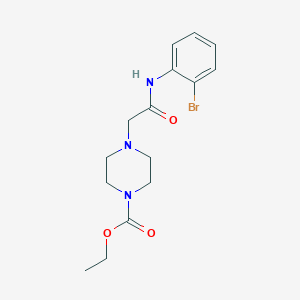
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C15H20BrN3O3 and its molecular weight is 370.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((N-(2-bromophenyl)carbamoyl)methyl)piperazinecarboxylate, with CAS number 954849-18-4, is a compound that has garnered interest due to its potential biological activities, particularly in the context of acaricidal effects and possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C15H20BrN3O3
- Molar Mass : 370.24 g/mol
- Structure : The compound features a piperazine ring, which is often associated with various pharmacological activities.
Acaricidal Effects
Recent studies have highlighted the efficacy of ethyl 4-bromophenyl carbamate (a related compound) against Rhipicephalus (Boophilus) microplus, a significant cattle tick. The compound demonstrated a high cumulative reduction in larval stages when applied at different developmental stages:
| Treatment Stage | Cumulative Reduction (%) |
|---|---|
| Larvae | 98.3 |
| Nymphs | 96.1 |
| Adults | 94.4 |
The average cumulative reduction across all stages was approximately 96.3% , indicating strong ixodicidal properties when targeting larval stages. The compound acted not only as an insecticide but also as a growth regulator for nymphs and adults, significantly impacting reproductive potential by reducing egg production and hatching rates .
The mode of action for ethyl 4-bromophenyl carbamate appears to be independent of acetylcholinesterase inhibition, which is commonly seen in many traditional acaricides. Instead, it may induce apoptosis in specific cells crucial for the survival of the larval and nymphal stages . This unique mechanism could provide a valuable alternative in tick management strategies, especially in the face of rising resistance to conventional acaricides.
Case Studies
A notable case study assessed the impact of ethyl 4-bromophenyl carbamate on cattle infested with R. microplus. The study revealed that:
- Larval Development : The treatment inhibited approximately 93% of larvae from developing into engorged females.
- Egg Production : There was a significant decrease in both the percentage of females laying eggs and overall egg production.
- Embryogenesis : Treated females produced eggs that exhibited inhibited embryonic development, leading to poor hatchability .
These findings suggest that the compound not only affects adult ticks but also has profound implications on their reproductive capabilities.
Safety Profile
The safety profile of ethyl 4-bromophenyl carbamate indicates low acute toxicity in mammals and minimal genotoxic or mutagenic potential. Such characteristics make it a promising candidate for further development as an environmentally friendly acaricide .
特性
IUPAC Name |
ethyl 4-[2-(2-bromoanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-2-22-15(21)19-9-7-18(8-10-19)11-14(20)17-13-6-4-3-5-12(13)16/h3-6H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCAUOKVNWSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














